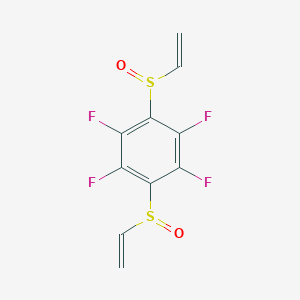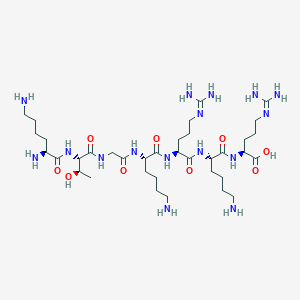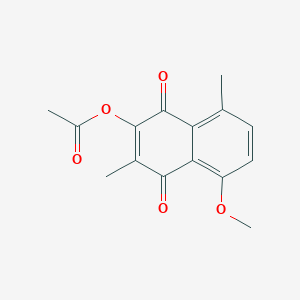![molecular formula C20H16N2S B14272880 4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine CAS No. 139052-28-1](/img/structure/B14272880.png)
4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that features a benzothiazole ring fused with a biphenyl structure
Métodos De Preparación
The synthesis of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction between aniline derivatives and benzothiazole compounds under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones.
Microwave Irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.
Análisis De Reacciones Químicas
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Materials Science: The compound is explored for its use in the development of new materials, including polymers and dyes.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is unique due to its specific structural features and biological activity. Similar compounds include:
1,3-Benzothiazole: A simpler structure with similar biological properties.
2-Aminobenzothiazole: Known for its use in medicinal chemistry and enzyme inhibition studies.
Benzoxazole: A related compound with an oxygen atom replacing the sulfur in the benzothiazole ring.
These compounds share some properties but differ in their specific applications and biological activities.
Propiedades
Número CAS |
139052-28-1 |
|---|---|
Fórmula molecular |
C20H16N2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]aniline |
InChI |
InChI=1S/C20H16N2S/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3 |
Clave InChI |
DOPCLXMIZCXTJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
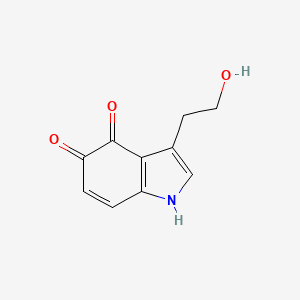
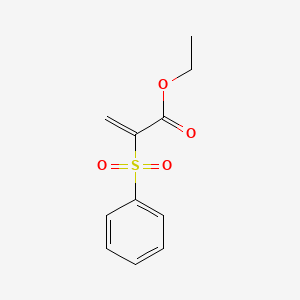
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
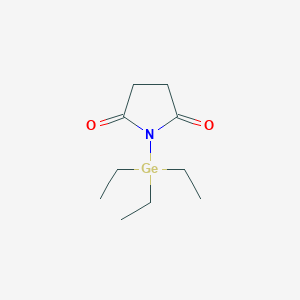

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
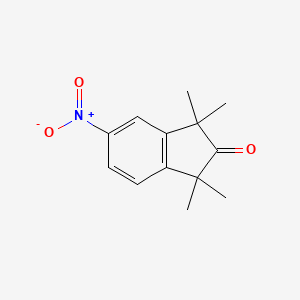
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
